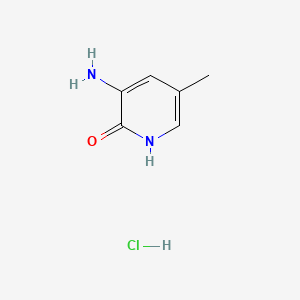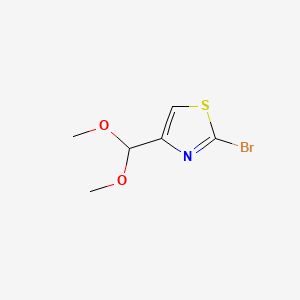
2-Bromo-4-(dimethoxymethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-4-(dimethoxymethyl)-1,3-thiazole” are not well-documented .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, density, and molecular weight. For “2-Bromo-4-(dimethoxymethyl)-1,3-thiazole”, the available information suggests a boiling point of 264.6±35.0 °C, a density of 1.435±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization
Thiazole derivatives have been extensively studied for their synthesis and structural characterization, providing a foundation for their application in various scientific domains. For instance, a study on the synthesis, characterization, and biological activity of a cadmium (II) complex derived from a thiazole-based azo ligand demonstrates the diverse analytical techniques used to support the structures of azo ligands and their metal complexes, indicating their potential in antifungal and antibacterial applications (Jaber, Kyhoiesh, & Jawad, 2021). Similarly, the preparation of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone showcases the process of converting bromo compounds to thiazoles, further confirmed by elemental analysis and spectral data (Bashandy, Abdelall, & El-Morsy, 2008).
Biological Activity
The investigation of thiazole derivatives for their biological activities is a prominent area of research. The antifungal and antibacterial screening of ligands and metal complexes derived from thiazole compounds offers insights into their potential pharmaceutical applications. For example, the mentioned cadmium (II) complex shows promising results against A. Niger, S. Aurores, and E. Coli, highlighting the importance of thiazole derivatives in developing new antimicrobial agents.
Material Science and Methodology Development
Thiazole derivatives are also significant in material science and the development of new synthetic methodologies. The chemoselective preparation of bromodifluoromethyl thiazoles from a newly synthesized synthon demonstrates the versatility of thiazole compounds in drug discovery programs, indicating their potential in introducing functional groups useful in radiopharmaceutics and biological relevance (Colella et al., 2018).
properties
IUPAC Name |
2-bromo-4-(dimethoxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO2S/c1-9-5(10-2)4-3-11-6(7)8-4/h3,5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSARUSTBIZSML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CSC(=N1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(dimethoxymethyl)-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

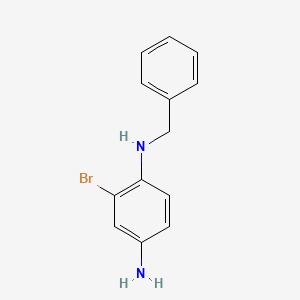


![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)
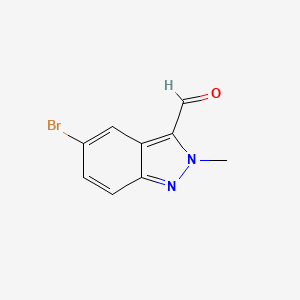
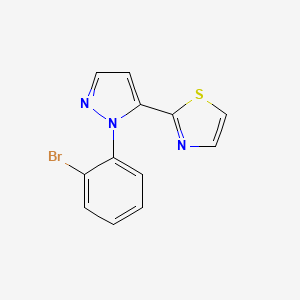
![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)
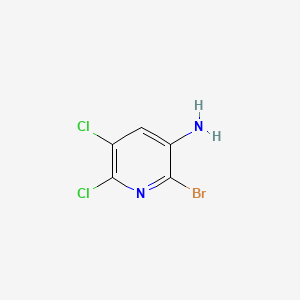
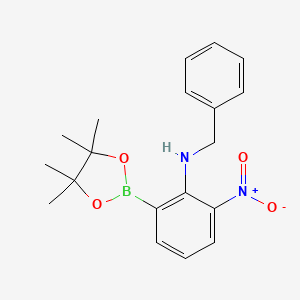

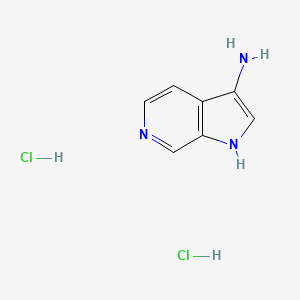
![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)
